Validated Synthetic Route to NCX Inhibitor Scaffolds with a Reported Reduction Yield of 714 mg
This compound is explicitly validated as a synthetic intermediate in a documented protocol for preparing sodium-calcium exchanger (NCX) inhibitors. Its differentiation is defined by its proven, quantifiable transformation. When this specific 2,5-regioisomer is reacted with iron powder and ammonium chloride in ethanol for 6 hours, it yields 714 mg of 6-(4-methoxyphenoxy)pyridin-3-amine [1]. This specific transformation pathway is not reported for the regioisomer 2-(4-methoxyphenoxy)-3-nitropyridine (CAS 76893-48-6), which is instead reduced to yield the 3-aminopyridine derivative [2].
| Evidence Dimension | Reported Reductive Amination Outcome (Product Identity and Yield) |
|---|---|
| Target Compound Data | Reaction yields 6-(4-methoxyphenoxy)pyridin-3-amine; reported yield of 714 mg |
| Comparator Or Baseline | 2-(4-Methoxyphenoxy)-3-nitropyridine (CAS 76893-48-6) yields 3-amino-2-(4-methoxyphenoxy)pyridine |
| Quantified Difference | Produces a distinct aminopyridine isomer versus the 3-nitro analog |
| Conditions | Reaction: Fe, NH4Cl, EtOH, 6h; Source: Molaid database referencing SAR study on NCX inhibitors |
Why This Matters
For medicinal chemistry programs targeting NCX, procuring the correct 2,5-regioisomer is essential to access the specific amine intermediate (6-(4-methoxyphenoxy)pyridin-3-amine) required for building the target inhibitor scaffold.
- [1] Molaid. 2-(4-methoxyphenoxy)-5-nitropyridine | 71973-03-0. View Source
- [2] Kuramochi, T., et al. (2004). Synthesis and structure-activity relationships of phenoxypyridine derivatives as novel inhibitors of the sodium-calcium exchanger. Bioorganic & Medicinal Chemistry, 12(19), 5039-5056. View Source
